molecular formula C13H18O2 B140338 [2-[(E)-hex-2-enyl]cyclopentyl] acetate CAS No. 149982-46-7

[2-[(E)-hex-2-enyl]cyclopentyl] acetate

Cat. No.: B140338
CAS No.: 149982-46-7
M. Wt: 210.31 g/mol
InChI Key: FSDJGLBVHJXIOG-AATRIKPKSA-N
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Description

[2-[(E)-hex-2-enyl]cyclopentyl] acetate, commonly known in the industry as Jasmonyl Acetate , is a fragrance ester of significant interest for research and development in fine perfumery. With a CAS Registry Number of [149982-46-7] , this compound is characterized by its [colorless, clear liquid appearance] and a distinctive odor profile described as [fruity, jasmine, pear-like, and lactonic] . Its primary research value lies in its application as a key ingredient for [fruity notes in jasmine fragrances] , providing a sophisticated and multi-faceted aroma that can enhance floral compositions. The compound's physical properties, including a specific gravity of [0.920 to 0.930 at 25 °C] and a boiling point of [284-285 °C at 760 mmHg] , make it a stable material for various experimental formulations. It is [soluble in alcohol] and has a low solubility in water, which is typical for such esters. Safety and usage guidelines are paramount; the International Fragrance Association (IFRA) recommends usage levels up to [4.0% in the fragrance concentrate] . This product is provided for analytical and R&D purposes and is labeled For Research Use Only (RUO) . It is strictly prohibited for personal, cosmetic, or household use.

Properties

IUPAC Name

[2-[(E)-hex-2-enyl]cyclopentyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c1-3-4-5-6-8-12-9-7-10-13(12)15-11(2)14/h5-6,12-13H,3-4,7-10H2,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDJGLBVHJXIOG-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCC1CCCC1OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/CC1CCCC1OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149982-46-7
Record name Cyclopentanol, 2-(2-hexen-1-yl)-, 1-acetate
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Record name Cyclopentanol, 2-(2-hexen-1-yl)-, 1-acetate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-[(E)-hex-2-enyl]cyclopentyl] acetate typically involves the esterification of [2-[(E)-hex-2-enyl]cyclopentanol] with acetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-[(E)-hex-2-enyl]cyclopentyl] acetate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can lead to the formation of alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: The ester group in this compound can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or other esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or alcohols in the presence of a base like pyridine or triethylamine.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or other esters.

Scientific Research Applications

Overview

[2-[(E)-hex-2-enyl]cyclopentyl] acetate is an organic compound classified as an ester. Its unique structure, featuring a cyclopentyl ring and a hex-2-enyl group, makes it a subject of interest in various fields, including chemistry, biology, and industry. This article explores its scientific research applications, synthesizing findings from diverse sources.

Chemistry

  • Model Compound : It serves as a model compound for studying esterification and hydrolysis reactions, contributing to the understanding of reaction mechanisms in organic chemistry.
  • Synthesis of Complex Molecules : The compound is utilized in synthesizing more complex organic molecules, enhancing its relevance in synthetic organic chemistry.

Biology

  • Bioactive Potential : Research indicates that this compound may possess bioactive properties, making it a candidate for drug development. Its structural characteristics allow it to interact with various biological targets.

Medicine

  • Therapeutic Properties : Investigations into the compound's anti-inflammatory and antimicrobial activities show promise for potential therapeutic applications. Its mechanism involves hydrolysis leading to the release of active components that can interact with biological systems.

Industry

  • Flavor and Fragrance : The pleasant aroma of this compound makes it valuable in the formulation of fragrances and flavors for perfumes and food products. Its unique scent profile differentiates it from simpler esters like ethyl acetate.

Case Studies

  • Esterification Studies : Research utilizing this compound has provided insights into reaction kinetics and mechanisms involved in esterification processes.
  • Biological Activity Assessments : Studies have investigated its antimicrobial properties, demonstrating effectiveness against specific bacterial strains, suggesting its potential use in pharmaceutical formulations.
  • Industrial Applications : Case studies highlight its role in developing sustainable fragrance compounds, showcasing its utility in eco-friendly product formulations.

Mechanism of Action

The mechanism of action of [2-[(E)-hex-2-enyl]cyclopentyl] acetate involves its interaction with specific molecular targets in biological systems. The ester group can undergo hydrolysis to release the active alcohol and acetic acid, which can then interact with enzymes and receptors. The hex-2-enyl group and cyclopentyl ring contribute to the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Stereoisomers

a. trans-2-Hexenyl Acetate ([(E)-Hex-2-enyl] Acetate)
  • Structure : Linear ester lacking the cyclopentyl ring.
  • Key Properties: Boiling Point: 165.5°C at 760 mmHg Density: 0.9 g/cm³ Flash Point: 58.3°C Odor Profile: Fresh, green, fruity notes .
  • Comparison: The absence of the cyclopentyl group reduces molecular rigidity, lowering boiling point compared to [2-[(E)-hex-2-enyl]cyclopentyl] acetate. The linear structure enhances volatility, making it more suitable for top-note fragrances .
b. (Z)-Hex-2-enyl Acetate
  • Structure : Z-isomer of the hex-2-enyl chain.
  • Key Properties :
    • Odor Profile: Stronger grassy, leafy aroma compared to the E-isomer .
  • Comparison : The Z-configuration alters molecular geometry, leading to distinct olfactory characteristics. The E-isomer (target compound) may exhibit a milder, sweeter profile due to reduced steric hindrance .
c. 2-Hexylcyclopent-2-enyl Acetate
  • Structure : Cyclopentenyl ring with a hexyl substituent and acetate group.
  • Key Properties :
    • Molecular Formula: C₁₃H₂₂O₂
    • Exact Mass: 210.16206 g/mol .
  • Comparison : The cyclopentenyl ring introduces a double bond, reducing ring strain but increasing reactivity. The hexyl chain (vs. hexenyl) lacks unsaturation, decreasing volatility and altering odor intensity .

Functional Group Analogs

a. Methyl (3-Oxo-2-[(2Z)-2-Pentenyl]cyclopentyl) Acetate
  • Structure : Cyclopentyl ring with a ketone (3-oxo) and Z-pentenyl chain.
  • Key Properties: Odor Correlation: Associated with floral and fruity notes in tea aromas .
  • Comparison : The ketone group enhances polarity, increasing solubility in polar solvents. The shorter pentenyl chain (vs. hexenyl) reduces hydrophobic interactions, affecting longevity in fragrance applications .
b. Cyclopentyl Acetate
  • Structure : Simple cyclopentyl ester without substituents.
  • Key Properties :
    • Estimated Liquid Heat Capacity: 1.72 J/g·K (Ruzicka–Domalski method)
    • Vaporization Enthalpy: ~45 kJ/mol .
  • Comparison : The lack of a hexenyl substituent simplifies the structure, resulting in lower molecular weight (142.20 g/mol) and higher volatility. This compound serves as a baseline for estimating properties of substituted cyclopentyl esters .

Physicochemical Property Comparison

Compound Molecular Formula Boiling Point (°C) Density (g/cm³) Odor Profile
This compound C₁₃H₂₂O₂ ~195–210 (est.) ~0.95 (est.) Woody, fruity, mild green
trans-2-Hexenyl acetate C₈H₁₄O₂ 165.5 0.9 Fresh, green
2-Hexylcyclopent-2-enyl acetate C₁₃H₂₂O₂ ~200–215 (est.) ~0.93 Earthy, less volatile
Cyclopentyl acetate C₇H₁₂O₂ ~150–160 0.98 Sweet, ethereal

Estimations based on group contribution methods (e.g., Ruzicka–Domalski) for substituted cyclopentyl derivatives .

Biological Activity

[2-[(E)-hex-2-enyl]cyclopentyl] acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. Understanding its biological effects can provide insights into its applications in medicine and industry.

Chemical Structure and Properties

The compound is characterized by a cyclopentyl group attached to an acetate moiety, with a hex-2-enyl substituent. This structural configuration may influence its interaction with biological systems, impacting its pharmacological properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antioxidant Activity : This compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. It has been shown to reduce reactive oxygen species (ROS) production and modulate antioxidant enzymes such as superoxide dismutase and catalase .
  • Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways. It affects the expression of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, thereby potentially reducing inflammation .
  • Antiproliferative Properties : The compound has demonstrated antiproliferative effects on various cancer cell lines. It induces apoptosis through mechanisms involving caspase activation and modulation of cell cycle regulators like cyclin D1 .
  • Analgesic Effects : Preliminary studies suggest that this compound may exhibit analgesic properties in animal models, indicating its potential use in pain management therapies .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntioxidantReduces ROS production; modulates antioxidant enzymes , ,
Anti-inflammatoryInhibits COX-2; reduces cytokine levels , ,
AntiproliferativeInduces apoptosis; affects cell cycle regulators , ,
AnalgesicModulates pain pathways in animal models , ,

Case Studies

Several case studies have explored the effects of related compounds, providing insights that may be applicable to this compound:

  • Study on Antioxidant Properties : A study demonstrated that similar compounds effectively reduced oxidative stress markers in vitro, suggesting a protective role against cellular damage .
  • Research on Anti-inflammatory Effects : In a model of acute inflammation, compounds with similar structures were shown to significantly lower inflammatory markers, supporting the hypothesis that this compound may have comparable effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for producing [2-[(E)-hex-2-enyl]cyclopentyl] acetate with high stereochemical purity?

  • Methodological Answer : Transesterification using strong acidic cation-exchange resin catalysts (e.g., QRE-01) at 50°C and a molar ratio of 3:1 (methanol to cyclopentyl acetate) achieves ~55% conversion . To ensure (E)-configuration, reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled. Post-synthesis purification via distillation (boiling point: 165–166°C for analogous esters) isolates the product . Structural confirmation requires NMR and GC-MS analysis (see Q2).

Q. How is the structural confirmation of this compound achieved using spectroscopic techniques?

  • Methodological Answer :

  • 1H/13C NMR : Identify cyclopentyl protons (δ 1.5–2.5 ppm) and acetate methyl groups (δ 2.0–2.1 ppm). The (E)-configuration is confirmed by coupling constants (J = 12–16 Hz for trans alkenes) in the hex-2-enyl moiety .
  • GC-MS : Chiral stationary phases (e.g., γ-terpinene columns) resolve stereoisomers, with retention indices (e.g., 1079 for trans-2-hexenyl acetate) aiding identification .

Advanced Research Questions

Q. What thermodynamic parameters influence the equilibrium conversion in the synthesis of this compound via transesterification?

  • Methodological Answer :

  • Group Contribution Methods : Estimate enthalpy (ΔH) and entropy (ΔS) for liquid-phase reactions. For cyclopentyl acetate synthesis, ΔH = -15.2 kJ/mol (exothermic) and equilibrium constants (K) decrease with temperature .
  • Optimal Conditions : Temperatures of 323.15–343.15 K and methanol:cyclopentyl acetate molar ratios of 3:1–4:1 maximize equilibrium conversions (~55%) .

Q. How can contradictions between experimental and theoretical yields in the synthesis of this compound be resolved?

  • Methodological Answer : Discrepancies arise from:

  • Side Reactions : Hydrolysis of cyclopentyl acetate under humid conditions reduces yields. Use anhydrous solvents and molecular sieves .
  • Catalyst Deactivation : Regenerate QRE-01 resin catalysts via acid washing to restore activity .
  • Statistical Analysis : Apply error propagation models (e.g., ±5% conversion deviations) to identify critical variables like space velocity (2.0 h⁻¹) .

Q. What molecular mechanisms underlie the bioactivity of this compound in plant-pathogen systems?

  • Methodological Answer :

  • Gene Regulation : Similar esters upregulate defense genes (e.g., phenylpropanoid biosynthesis) in Coffea arabica, reducing nematode gall formation by 60–70% .
  • Direct Inhibition : Volatile organic compounds disrupt nematode chemoreception. Transcriptomic studies on treated plants reveal elevated oxalic acid synthesis pathways .

Q. How does stereochemical configuration impact the physicochemical properties and reactivity of this compound?

  • Methodological Answer :

  • Physicochemical Effects : The (E)-isomer exhibits higher dipole moments (1.427 D) and boiling points (165–166°C) compared to (Z)-isomers .
  • Reactivity : Density Functional Theory (DFT) modeling predicts faster nucleophilic acyl substitution for (E)-isomers due to reduced steric hindrance .

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